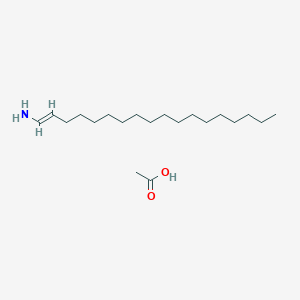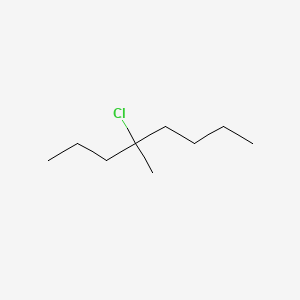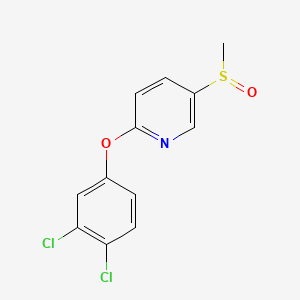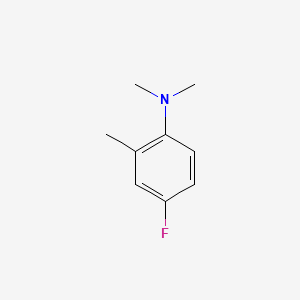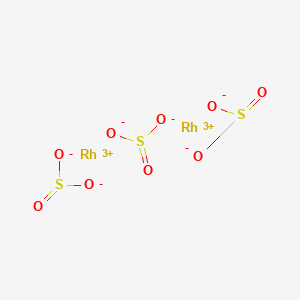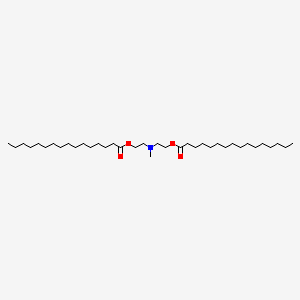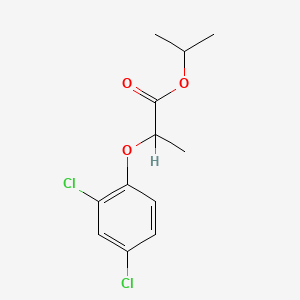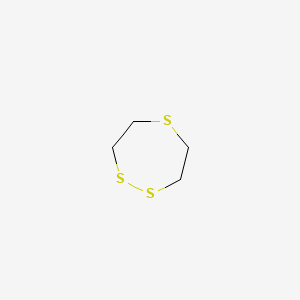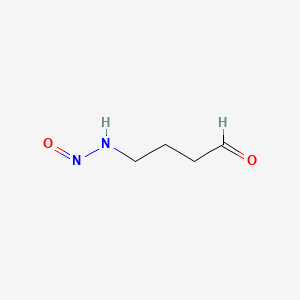
Butanal, 4-(nitrosoamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanal, 4-(nitrosoamino)-: is an organic compound with the molecular formula C4H8N2O2 It is a nitroso derivative of butanal, characterized by the presence of a nitrosoamino group attached to the fourth carbon of the butanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butanal, 4-(nitrosoamino)- typically involves the nitrosation of butanal. One common method is the reaction of butanal with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:
CH3(CH2)2CHO + HNO2 → CH3(CH2)2CH(NO)NH2 + H2O
This reaction requires careful control of temperature and pH to ensure the formation of the desired nitroso compound.
Industrial Production Methods: Industrial production of Butanal, 4-(nitrosoamino)- may involve continuous flow reactors where butanal and nitrous acid are mixed under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Butanal, 4-(nitrosoamino)- can undergo oxidation to form corresponding nitroso acids.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso acids.
Reduction: Formation of amines.
Substitution: Formation of substituted nitroso compounds.
Aplicaciones Científicas De Investigación
Chemistry: Butanal, 4-(nitrosoamino)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, Butanal, 4-(nitrosoamino)- is studied for its potential effects on cellular processes. It can be used to investigate the role of nitroso compounds in biological systems.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs that target specific molecular pathways.
Industry: In the industrial sector, Butanal, 4-(nitrosoamino)- is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Butanal, 4-(nitrosoamino)- involves its interaction with nucleophiles due to the presence of the nitroso group. This group is highly reactive and can form covalent bonds with various biological molecules, affecting their function. The molecular targets include proteins, nucleic acids, and other cellular components. The pathways involved in its action are related to nitrosation reactions, which can lead to modifications of biomolecules.
Comparación Con Compuestos Similares
Butanal: The parent compound, butanal, lacks the nitroso group and is less reactive.
Butyraldehyde: Another aldehyde similar to butanal but with different reactivity due to the absence of the nitroso group.
Nitrosobutane: A compound with a nitroso group but different structural arrangement.
Uniqueness: Butanal, 4-(nitrosoamino)- is unique due to the presence of both an aldehyde and a nitroso group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
65734-40-9 |
|---|---|
Fórmula molecular |
C4H8N2O2 |
Peso molecular |
116.12 g/mol |
Nombre IUPAC |
N-(4-oxobutyl)nitrous amide |
InChI |
InChI=1S/C4H8N2O2/c7-4-2-1-3-5-6-8/h4H,1-3H2,(H,5,8) |
Clave InChI |
QUKAWYWEWYVPMI-UHFFFAOYSA-N |
SMILES canónico |
C(CC=O)CNN=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


